4-(4-Fluorophenyl)pyridine

Vue d'ensemble

Description

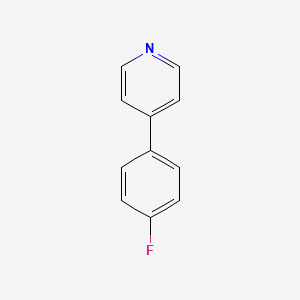

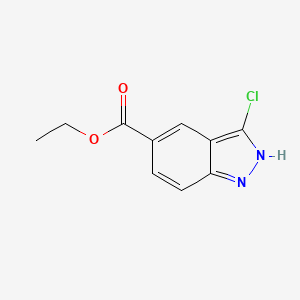

“4-(4-Fluorophenyl)pyridine” is an organic compound that contains a pyridine ring and a phenyl ring . The phenyl ring is substituted with a fluorine atom . This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of “4-(4-Fluorophenyl)pyridine” involves several steps. The process starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular formula of “4-(4-Fluorophenyl)pyridine” is C11H8FN . It has a molecular weight of 173.18600 . The exact mass is 173.06400 . The structure of this compound includes a pyridine ring and a phenyl ring, with a fluorine atom attached to the phenyl ring .Applications De Recherche Scientifique

Theoretical Studies

- Density Functional Theory (DFT) Applications : DFT has been used to study the molecular structure of compounds related to 4-(4-Fluorophenyl)pyridine. This includes the analysis of IR spectra and normal mode analysis, aiding in the understanding of molecular activity sites (Trivedi, 2017).

Medicinal Chemistry

- Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally related to 4-(4-Fluorophenyl)pyridine, have been identified as potent Met kinase inhibitors. These have implications in tumor treatment and have progressed to phase I clinical trials (Schroeder et al., 2009).

Chemical Synthesis

- Intermediate Synthesis : Compounds like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in synthesizing biologically active compounds, are synthesized from pyridin-4-ol and related to 4-(4-Fluorophenyl)pyridine (Wang et al., 2016).

Crystallography

- Crystal Structure Analysis : The crystal structures of various compounds related to 4-(4-Fluorophenyl)pyridine, such as 2′-[2-(4-Fluorophenyl)chroman-4-ylidene]isonicotinohydrazide, have been elucidated. These studies provide insights into molecular conformations and interactions (Nie et al., 2006).

Metal Complexes

- Cyclometalated Complexes : Research has been conducted on creating cyclometalated complexes involving 4-(4-Fluorophenyl)pyridine derivatives, demonstrating interesting chemical behaviors like bifurcated agostic interaction and sp2 and sp3 C-H bond activation (Crosby et al., 2009).

Fluorescence and Sensing

- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to 4-(4-Fluorophenyl)pyridine demonstrate unique properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for fluorescent pH sensing in both liquid and solid states (Yang et al., 2013).

Drug Discovery

- Molecular Docking Studies : Pyridine derivatives, including those related to 4-(4-Fluorophenyl)pyridine, have been explored for their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). This involves crystal structure analysis, DFT calculations, and molecular docking studies (Venkateshan et al., 2019).

Anticancer Research

- Development of Anticancer Agents : Novel pyridine-thiazole hybrid molecules, structurally related to 4-(4-Fluorophenyl)pyridine, have been synthesized and evaluated for their anticancer properties against various cancer cell lines. These compounds have shown high selectivity and potential as anticancer agents (Ivasechko et al., 2022).

Safety and Hazards

Orientations Futures

While specific future directions for “4-(4-Fluorophenyl)pyridine” are not mentioned in the search results, it’s worth noting that pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-(4-Fluorophenyl)pyridine” and similar compounds could have potential applications in drug discovery and development .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSMMLJBHPMSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)